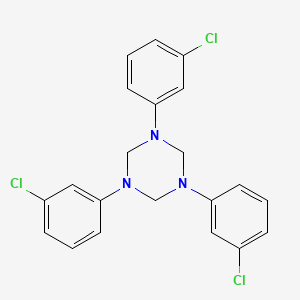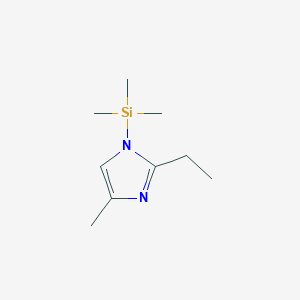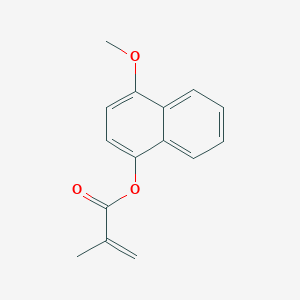![molecular formula C17H24O6Sn B14314305 [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane CAS No. 113962-22-4](/img/structure/B14314305.png)
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane is an organotin compound characterized by the presence of a tin atom bonded to a 4-methylphenyl group and three propanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane typically involves the reaction of a 4-methylbenzyl halide with a stannane precursor under specific conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the stannane group. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the stannane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Known for its use as a pesticide and antifouling agent.
Tributyltin oxide: Used as a biocide in marine paints.
Tetraethyltin: Employed in organic synthesis as a reagent.
Propriétés
Numéro CAS |
113962-22-4 |
|---|---|
Formule moléculaire |
C17H24O6Sn |
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
[(4-methylphenyl)methyl-di(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/C8H9.3C3H6O2.Sn/c1-7-3-5-8(2)6-4-7;3*1-2-3(4)5;/h3-6H,1H2,2H3;3*2H2,1H3,(H,4,5);/q;;;;+3/p-3 |
Clé InChI |
ILEHPCCQISCCNT-UHFFFAOYSA-K |
SMILES canonique |
CCC(=O)O[Sn](CC1=CC=C(C=C1)C)(OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


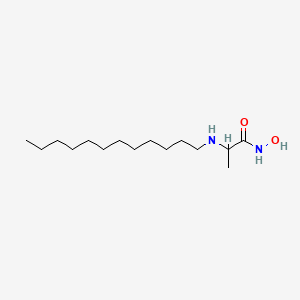
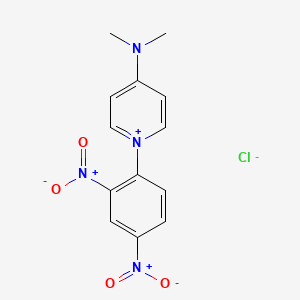
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
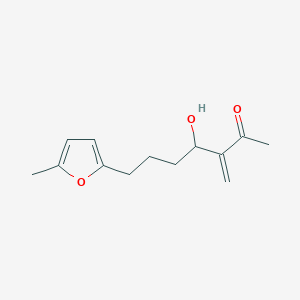
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
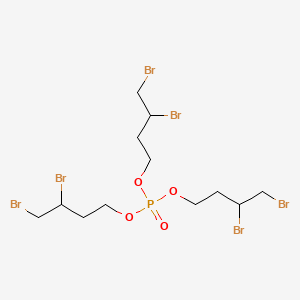
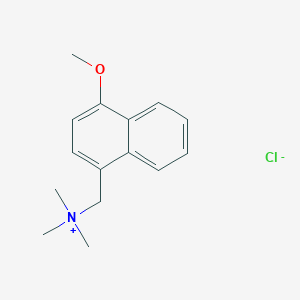

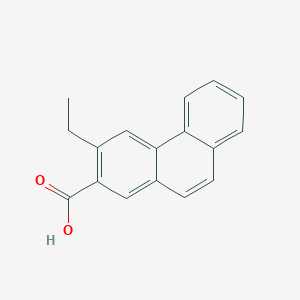
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
